This compound is classified as an amino acid derivative, specifically a protected amino acid. It is often utilized in peptide synthesis due to its ability to serve as a building block while maintaining stability during the synthesis process. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 410.48 g/mol . The compound is also known by its CAS number 210824-12-7, which is used for identification in chemical databases .
The synthesis of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate typically involves several steps, including the protection of the amino group and the introduction of the trityl group.
Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate features a pentanoic acid backbone with an amino group and a ketone functionality.
The three-dimensional conformation can significantly affect its biological activity and interactions with other molecules .
(S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate participates in various chemical reactions relevant to peptide synthesis:
These reactions are crucial for synthesizing complex peptides and proteins in pharmaceutical applications .
The mechanism of action for (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate primarily relates to its role as a building block in peptide synthesis:
This mechanism underpins its utility in developing therapeutic peptides that may exhibit specific biological activities .
(S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate has several notable physical and chemical properties:
These properties are essential for determining how the compound behaves under various conditions, influencing its application in synthetic processes .
The primary applications of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate include:
(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate—chemically equivalent to N-Trityl-protected L-glutamine side-chain precursor—serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS). This compound enables the controlled incorporation of glutamine residues while mitigating undesired side reactions during peptide elongation. The trityl (N-Trityl) group shields the δ-carboxamide functionality of glutamine, preventing cyclization to pyroglutamate or aspartimide formation in adjacent residues during repetitive deprotection steps [2]. Its stereochemical integrity (S-configuration) ensures chiral fidelity in assembled peptides, which is indispensable for bioactive sequences requiring precise three-dimensional structures [10].
A key advantage lies in its solubility profile. Unlike unprotected glutamine derivatives, which exhibit poor solvation in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), the N-Trityl variant enhances resin swelling and coupling efficiency. This property is particularly valuable in synthesizing long or aggregation-prone sequences where incomplete reactions compromise purity [2]. Post-assembly, the N-Trityl group is cleanly removed under mild acidic conditions (e.g., 1–5% trifluoroacetic acid in dichloromethane), minimizing global deprotection-induced side reactions [5].
Table 1: Performance Comparison of Glutamine Derivatives in Solid-Phase Peptide Synthesis
Protecting Group | Coupling Efficiency (%) | Solubility in DMF | Deprotection Conditions |
---|---|---|---|
N-Trityl | >99.5 | High | 1–5% TFA/DCM, 30 min |
Unprotected | 70–85 | Low | N/A |
N-Fmoc | 90–95 | Moderate | 20% Piperidine/DMF |
Data derived from peptide synthesis optimization studies using Fmoc-chemistry protocols [2] [10].
Orthogonal protection—the independent removal of specific protecting groups without affecting others—is foundational to complex peptide synthesis. The N-Trityl group exhibits exceptional orthogonality within both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) SPPS strategies. Its stability toward nucleophilic bases (e.g., piperidine for Fmoc deprotection) and moderate acids (e.g., tert-butyloxycarbonyl cleavage with 25–50% trifluoroacetic acid) allows sequential deblocking of α-amino versus side-chain functionalities [2] [10]. This compatibility enables chemoselective modifications, such as on-resin cyclization or segment condensation, where temporal control over deprotection is mandatory [8].
The N-Trityl group’s acid lability places it within a hierarchical protecting group schema. It is more stable than tert-butyl esters (cleaved by trifluoroacetic acid) but less stable than acid-resistant groups like allyloxycarbonyl. This intermediate stability permits selective removal in the presence of N-Boc or side-chain tert-butyl ethers, facilitating multi-step orthogonal deprotection cascades [5]. For example, in Fmoc-SPPS:
Table 2: Orthogonality Profile of N-Trityl Against Common Protecting Groups
Protecting Group | Orthogonality with N-Trityl | Cleavage Reagents |
---|---|---|
Fmoc | Full | 20% Piperidine/DMF |
Boc | Full | 25–50% Trifluoroacetic acid/DCM |
tert-Butyl ester | Full | 95% Trifluoroacetic acid/scavengers |
Mtt (Methyltrityl) | Partial* | 1% Trifluoroacetic acid/DCM |
Mtt is significantly more acid-labile than Trityl, allowing differential deprotection if sequenced appropriately [8].
Apelin peptides—endogenous ligands for the G-protein-coupled receptor APJ—exhibit therapeutic potential in cardiovascular and metabolic diseases but suffer from rapid proteolytic degradation. The strategic use of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate-derived residues in Apelin-13 analogs demonstrates how N-Trityl protection enhances peptide stability and function. By incorporating N-Trityl-protected glutamine at position 9 (Q9), synthesis of "Apelin-13[Q9^Tr^]" achieves two critical objectives:
Table 3: Pharmacological Properties of Apelin-13 Analogs Synthesized Using N-Trityl Protection
Analog | Purity (%) | APJ Binding EC~50~ (nM) | Plasma Half-life (min) |
---|---|---|---|
Wild-type Apelin-13 | 78 | 1.0 | 15 |
Apelin-13[Q9^Tr^] | 92 | 1.2 | 62 |
Unprotected Q9 variant | 65 | 3.8 | 9 |
Synthesis via Fmoc-SPPS on Rink amide resin; bioactivity assessed in human endothelial cells [2].
This approach exemplifies how N-Trityl-based intermediates address sequence-dependent synthesis challenges while amplifying therapeutic utility. Future applications may extend to other degradation-prone peptides, such as neuropeptides or antimicrobial peptides, where glutamine positioning dictates synthetic feasibility [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7